![molecular formula C22H15FN4O4 B6484724 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 899758-15-7](/img/structure/B6484724.png)
N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, storage temperature, pKa, form, and color. For “N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide”, the density is 1.42, it should be stored in a dry room temperature environment, the predicted pKa is 3.19±0.10, it is a powder, and its color is white to off-white .Scientific Research Applications
- F2722-0116 has demonstrated inhibitory activity against influenza A, making it a potential antiviral agent . Its selectivity index (SI) value against CoxB3 virus is noteworthy.
- F2722-0116 derivatives have been explored for BNCT, a cancer treatment method that utilizes boron compounds. These compounds play a role in feedback control drug transport polymers, enhancing therapeutic efficacy .
- Researchers have focused on developing anti-virulence compounds targeting iron acquisition in mycobacteria. F2722-0116 derivatives have been investigated as inhibitors of salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) .
- F2722-0116, specifically its boronic acid moiety, is used in Suzuki–Miyaura coupling reactions. This versatile nucleophile facilitates the synthesis of (hetero)biaryls, making it valuable in organic chemistry .
Antiviral Activity
Boron Neutron Capture Therapy (BNCT)
Iron Acquisition Inhibition in Mycobacteria
Suzuki–Miyaura Coupling Reagent
Broad-Spectrum Biological Activities
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide”, the safety symbols include GHS07, and the hazard statements include H302, H315, H319, and H335. Precautionary measures include P280 .
Future Directions
The future directions of a compound refer to its potential applications and areas of research. “N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide” could potentially be used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c1-13-24-18-8-4-2-6-15(18)22(29)26(13)14-10-11-17(23)19(12-14)25-21(28)16-7-3-5-9-20(16)27(30)31/h2-12H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAEEAQOIWKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide |
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